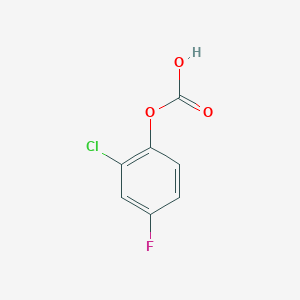
(1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLIC ACID DIETHYL ESTER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLIC ACID DIETHYL ESTER is a derivative of fullerene C60, a spherical carbon molecule composed of 60 carbon atoms arranged in a structure similar to a soccer ball. This compound is functionalized with two carboxylic acid ester groups, making it more soluble and reactive compared to the parent fullerene. Fullerenes, including their derivatives, have unique chemical and physical properties that make them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLIC ACID DIETHYL ESTER typically involves the functionalization of fullerene C60. One common method is the Bingel reaction, which involves the cyclopropanation of fullerene C60 with diethyl malonate in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the desired ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The scalability of the Bingel reaction makes it suitable for industrial applications, allowing for the production of significant quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLIC ACID DIETHYL ESTER undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of (1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLIC ACID.
Reduction: Formation of (1,2-METHANOFULLERENE C60)-61,61-DIOL.
Substitution: Formation of various substituted fullerene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLIC ACID DIETHYL ESTER has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fullerene derivatives. Its unique structure allows for the study of fullerene chemistry and reactivity.
Biology: Investigated for its potential as a drug delivery system due to its ability to encapsulate other molecules within its structure.
Medicine: Explored for its antioxidant properties and potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials, such as organic photovoltaics and electronic devices, due to its excellent electron-accepting properties.
Wirkmechanismus
The mechanism by which (1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLIC ACID DIETHYL ESTER exerts its effects is primarily through its ability to interact with various molecular targets. The compound’s unique structure allows it to participate in electron transfer reactions, making it an effective antioxidant. Additionally, its ability to form stable complexes with other molecules makes it useful in drug delivery and photodynamic therapy, where it can generate reactive oxygen species upon light activation to target cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID: A similar compound with a single carboxylic acid group.
DIETHYL (1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLATE: Another ester derivative with similar properties.
TERT-BUTYL (1,2-METHANOFULLERENE C60)-61-CARBOXYLATE: A derivative with a tert-butyl ester group.
Uniqueness
(1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLIC ACID DIETHYL ESTER is unique due to its dual ester functionalization, which enhances its solubility and reactivity compared to other fullerene derivatives. This makes it particularly valuable in applications requiring high solubility and reactivity, such as drug delivery and material science.
Eigenschaften
CAS-Nummer |
155679-98-4 |
|---|---|
Molekularformel |
C67H10O4 |
Molekulargewicht |
878.79 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B1146553.png)




![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B1146563.png)
![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-di](/img/structure/B1146565.png)
